6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid
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Overview
Description
6,6-Dimethylspiro[33]heptane-2,2-dicarboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro[33]heptane core with two carboxylic acid groups at the 2,2-positions
Mechanism of Action
Mode of Action
It is known that the compound’s rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates .
Biochemical Pathways
The compound has been examined as a non-aromatic terephthalic acid isostere, suggesting it may interact with biochemical pathways in a similar manner to terephthalic acid .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a diene with a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The hydrogen atoms on the spirocyclic core can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups at different positions.
Cyclohexane-1,2-dicarboxylic acid: A non-spirocyclic analogue with similar functional groups.
Terephthalic acid: An aromatic dicarboxylic acid with different structural properties.
Uniqueness: 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where conventional aromatic dicarboxylic acids may not be suitable.
Properties
IUPAC Name |
6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9(2)3-10(4-9)5-11(6-10,7(12)13)8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHSXHNCIFWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(C(=O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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